3-Bromo-5-fluoro-2-nitroanisole
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Overview
Description
3-Bromo-5-fluoro-2-nitroanisole, also known by its IUPAC name 1-bromo-5-fluoro-3-methoxy-2-nitrobenzene, is a chemical compound with the molecular formula C7H5BrFNO3 and a molecular weight of 250.02 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to an anisole ring, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
The synthesis of 3-Bromo-5-fluoro-2-nitroanisole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Bromination: Addition of the bromine atom to the desired position on the ring.
Methoxylation: Introduction of the methoxy group to complete the anisole structure.
Industrial production methods often employ similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product efficiently .
Chemical Reactions Analysis
3-Bromo-5-fluoro-2-nitroanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups using reagents like organometallic compounds.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-5-fluoro-2-nitroanisole is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-2-nitroanisole involves its interaction with specific molecular targets, depending on the application. For instance, in biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of electron-withdrawing groups like nitro and halogens can influence its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
3-Bromo-5-fluoro-2-nitroanisole can be compared with similar compounds such as:
2-Bromo-5-fluoroaniline: Differing by the presence of an amine group instead of a nitro group.
5-Fluoro-2-nitroaniline: Lacking the bromine atom but containing a nitro and fluoro group.
4-Bromo-2-fluoroanisole: Differing in the position of the bromine and fluoro groups
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications in various fields .
Properties
IUPAC Name |
1-bromo-5-fluoro-3-methoxy-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-6-3-4(9)2-5(8)7(6)10(11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVCARQWIGLGSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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